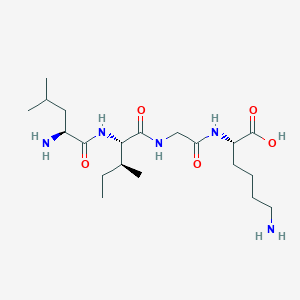
L-Lysine, L-leucyl-L-isoleucylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-leucyl-L-isoleucylglycyl-: is a peptide compound composed of the amino acids L-lysine, L-leucine, L-isoleucine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine, L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-isoleucine and glycine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of peptides like L-Lysine, L-leucyl-L-isoleucylglycyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: L-Lysine, L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Aplicaciones Científicas De Investigación
Chemistry: L-Lysine, L-leucyl-L-isoleucylglycyl- is used in the study of peptide synthesis and modification. It serves as a model compound for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. It can also serve as a substrate for proteolytic enzymes.
Medicine: L-Lysine, L-leucyl-L-isoleucylglycyl- has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines. Its ability to be easily modified makes it a versatile tool in drug development.
Industry: In the industrial sector, this peptide can be used in the production of biomaterials, such as hydrogels and nanomaterials. It can also be employed in the development of biosensors and diagnostic assays.
Mecanismo De Acción
The mechanism of action of L-Lysine, L-leucyl-L-isoleucylglycyl- depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, alter enzyme activity, or modulate protein-protein interactions.
Comparación Con Compuestos Similares
L-Lysine, L-leucyl-L-isoleucyl-: A shorter peptide lacking the glycine residue.
L-Lysine, L-leucyl-: An even shorter peptide with only two amino acids.
L-Lysine, L-isoleucylglycyl-: A peptide with a different sequence of amino acids.
Uniqueness: L-Lysine, L-leucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of glycine at the C-terminus can influence the peptide’s flexibility and interaction with other molecules.
Propiedades
Número CAS |
562834-10-0 |
|---|---|
Fórmula molecular |
C20H39N5O5 |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H39N5O5/c1-5-13(4)17(25-18(27)14(22)10-12(2)3)19(28)23-11-16(26)24-15(20(29)30)8-6-7-9-21/h12-15,17H,5-11,21-22H2,1-4H3,(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t13-,14-,15-,17-/m0/s1 |
Clave InChI |
CVZUGBRBJYKCAM-JKQORVJESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















